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Compound of Interest

Compound Name: Fmoc-HoPro-OH

Cat. No.: B557386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fmoc-HoPro-OH, a derivative of the non-proteinogenic amino acid homoproline, serves as a

crucial building block in synthetic peptide chemistry. Its unique six-membered ring structure

offers a distinct conformational rigidity compared to its five-membered proline analogue,

making it a valuable tool for modifying peptide backbones. This guide provides an in-depth

overview of the structure, properties, synthesis, and applications of Fmoc-HoPro-OH, with a

focus on its role in peptide synthesis and drug development.

The Chemical Structure of Fmoc-HoPro-OH
Fmoc-HoPro-OH is the N-protected form of homoproline, where the secondary amine is

protected by a fluorenylmethoxycarbonyl (Fmoc) group. Homoproline itself is piperidine-2-

carboxylic acid, a cyclic amino acid featuring a six-membered ring. The "Ho" in HoPro

designates it as a "homo" analogue of proline, indicating one additional methylene group in its

cyclic structure. The L-isomer, (S)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-2-

carboxylic acid, is commonly used in peptide synthesis.

The Fmoc protecting group is essential for solid-phase peptide synthesis (SPPS), as it is stable

to the coupling conditions but can be readily removed under mild basic conditions (typically

with piperidine) to allow for the stepwise elongation of the peptide chain[1][2][3].
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The properties of Fmoc-HoPro-OH are distinct from its more common cousin, Fmoc-

hydroxyproline (Fmoc-Hyp-OH). The quantitative data for Fmoc-L-HoPro-OH and related

compounds are summarized below for clarity and comparison.

Table 1: Physicochemical Properties of Fmoc-L-HoPro-OH and Related Proline Derivatives

Property
Fmoc-L-
HoPro-OH

Fmoc-L-trans-
4-Hyp-OH

Fmoc-L-cis-4-
Hyp-OH

Fmoc-L-Pro-
OH

CAS Number 86069-86-5[4][5]
88050-17-3[6][7]

[8]
189249-10-3[9] 71989-31-6[10]

Molecular

Formula
C₂₁H₂₁NO₄[5] C₂₀H₁₉NO₅[7][8] C₂₀H₁₉NO₅[9] C₂₀H₁₉NO₄[11]

Molecular Weight
351.40 g/mol [4]

[5]
353.37 g/mol [8] 353.38 g/mol [9] 337.37 g/mol

Appearance
White to off-white

solid[4]
White powder[7] White powder[9] White solid[12]

Melting Point

(°C)
Not specified 186-196[7] 86-116[9] Not specified

Purity ≥98%[5] ≥99% (HPLC)[7] ≥98% (HPLC)[9] Not specified

Storage Temp.
4°C[5]; -20°C for

3 years[4]
0-8°C[7] 0-8°C[9] 2-8°C

Table 2: Spectroscopic and Analytical Data for Fmoc-L-trans-4-Hydroxyproline

Property Value

¹H NMR (300 MHz, DMSO-d6)

δ 1.89-2.24 (m, 2H), 3.34-3.43 (m, 2H), 3.43-

3.54 (m, 0.5H), 4.12-4.21 (m, 3H), 4.25 (s, 2H),

4.28-4.42 (m, 0.5H), 5.16 (brs, 1H), 7.29-7.34

(m, 2H), 7.38-7.65 (m, 2H), 7.63-7.65 (m, 2H)[6]

Mass Spectrum (M+H) 354.33[6]

Optical Rotation [α]D²⁰ -58 ± 3º (c=1 in MeOH)[7]
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Core Applications in Research and Development
The unique structural properties of Fmoc-HoPro-OH make it a valuable reagent for scientists

and drug development professionals.

Peptide Synthesis: The primary application is as a building block in Fmoc solid-phase

peptide synthesis (SPPS)[8]. Incorporating homoproline can alter the peptide's secondary

structure, introducing unique turns or kinks that can influence biological activity and stability.

Drug Development: In medicinal chemistry, modifying peptide therapeutics with non-natural

amino acids like homoproline is a key strategy to improve pharmacological profiles[1][7][9].

These modifications can enhance resistance to enzymatic degradation, improve receptor

binding affinity, and fine-tune bioavailability.

Biomaterials: Hydroxyproline derivatives are used to create hydrogels and scaffolds for

tissue engineering, enhancing mechanical properties and biocompatibility[7][9]. While less

common, homoproline could be explored for similar applications in developing novel

biomaterials.

Protein Folding Studies: The conformational constraints imposed by cyclic amino acids are

useful for studying protein folding and stability[1][7][9]. Homoproline provides a different set

of dihedral angle constraints compared to proline, offering another tool for these

investigations.

Experimental Protocols
Detailed methodologies are critical for reproducible scientific outcomes. The following sections

provide established protocols for the synthesis and use of Fmoc-protected amino acids.

This protocol describes the general procedure for protecting the amine group of an amino acid

(e.g., L-Homoproline) with Fmoc chloride. The method is adapted from established procedures

for similar amino acids[6][12].

Dissolution: Dissolve L-Homoproline (1 equivalent) and a base such as sodium bicarbonate

or potassium carbonate (2.5-3 equivalents) in a mixture of a suitable organic solvent (e.g.,

THF, 1,4-dioxane) and water[6][12].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b557386?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/aldrich/47686
https://www.chemimpex.com/products/05763
https://www.chemimpex.com/products/02423
https://www.chemimpex.com/products/35200
https://www.chemimpex.com/products/02423
https://www.chemimpex.com/products/35200
https://www.chemimpex.com/products/05763
https://www.chemimpex.com/products/02423
https://www.chemimpex.com/products/35200
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5230512.htm
https://www.chemicalbook.com/synthesis/fmoc-l-proline.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5230512.htm
https://www.chemicalbook.com/synthesis/fmoc-l-proline.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fmoc-Cl Addition: Cool the mixture in an ice bath. Slowly add a solution of 9-

fluorenylmethoxycarbonyl (Fmoc) chloride (1-1.1 equivalents) dissolved in the same organic

solvent.

Reaction: Allow the reaction mixture to warm to room temperature and stir continuously for

10-12 hours or overnight until the reaction is complete (monitored by TLC)[6][12].

Work-up: Terminate the reaction by adding water. Wash the aqueous mixture with a nonpolar

solvent like diethyl ether or diisopropyl ether to remove unreacted Fmoc-Cl and other

impurities[6][12].

Acidification & Extraction: Acidify the aqueous phase to a pH of 2-3 using 1N hydrochloric

acid. This will precipitate the Fmoc-protected amino acid[6][12].

Isolation: Extract the product into an organic solvent such as dichloromethane or ethyl

acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the final product[6][12].

Purification: The crude product can be further purified by recrystallization or column

chromatography if necessary.

Caption: General reaction scheme for the N-protection of L-Homoproline.

This protocol outlines a single cycle for adding an Fmoc-protected amino acid to a growing

peptide chain on a solid support resin (e.g., 2-chlorotrityl chloride or Wang resin)[3].

Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF or CH₂Cl₂) for at least 30-60

minutes in a reaction vessel[3].

Fmoc Deprotection: To remove the Fmoc group from the N-terminus of the resin-bound

peptide, treat the resin with a 20% (v/v) solution of piperidine in DMF. Agitate for 5-20

minutes. Drain the solution and repeat once[3].

Washing: Thoroughly wash the resin to remove residual piperidine and the cleaved Fmoc-

dibenzofulvene adduct. Typically, this involves multiple washes with DMF, followed by

washes with a solvent like isopropanol and then dichloromethane, before returning to DMF.
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Amino Acid Activation & Coupling:

In a separate vessel, dissolve the incoming Fmoc-HoPro-OH (3-5 equivalents) and an

activating agent (e.g., HBTU/HOBt or HATU) in DMF.

Add an organic base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the

mixture to facilitate the formation of the activated ester.

Add the activated amino acid solution to the washed resin.

Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to

proceed to completion.

Washing: After coupling, drain the reaction solution and wash the resin extensively with DMF

to remove excess reagents and byproducts. A small sample of resin can be taken for a

qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.

Capping (Optional): To block any unreacted free amines and prevent the formation of

deletion sequences, the resin can be treated with a capping solution, such as acetic

anhydride and DIPEA in DMF[3].

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired peptide

sequence.
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Caption: The core iterative workflow of Fmoc solid-phase peptide synthesis (SPPS).

For biological assays, proper solubilization is key. The following protocol is provided for

preparing a stock solution of Fmoc-HoPro-OH[4].

Initial Stock: Prepare a high-concentration stock solution in 100% DMSO. For example, 50

mg/mL, which may require ultrasonication to fully dissolve[4]. Note: Hygroscopic DMSO can
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significantly impact solubility; use newly opened solvent[4].

Working Solution Preparation (Example): To prepare a 1 mL working solution suitable for

administration, follow these steps sequentially:

Take 100 µL of the DMSO stock solution.

Add it to 400 µL of PEG300 and mix thoroughly.

Add 50 µL of Tween-80 and mix again.

Add 450 µL of saline (0.9% NaCl in ddH₂O) to reach the final volume of 1 mL[4].

Storage: Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one

month or -80°C for up to six months to prevent degradation from repeated freeze-thaw

cycles[4].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. chemimpex.com [chemimpex.com]

3. chem.uci.edu [chem.uci.edu]

4. medchemexpress.com [medchemexpress.com]

5. chemscene.com [chemscene.com]

6. Fmoc-L-hydroxyproline | 88050-17-3 [chemicalbook.com]

7. chemimpex.com [chemimpex.com]

8. Fmoc-Hyp-OH ≥98.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

9. chemimpex.com [chemimpex.com]

10. Fmoc-Pro-OH | C20H19NO4 | CID 688135 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.medchemexpress.com/fmoc-hopro-oh.html
https://www.medchemexpress.com/fmoc-hopro-oh.html
https://www.medchemexpress.com/fmoc-hopro-oh.html
https://www.benchchem.com/product/b557386?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/05763
https://www.chemimpex.com/products/48152
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.medchemexpress.com/fmoc-hopro-oh.html
https://www.chemscene.com/86069-86-5.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5230512.htm
https://www.chemimpex.com/products/02423
https://www.sigmaaldrich.com/HK/zh/product/aldrich/47686
https://www.chemimpex.com/products/35200
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-Pro-OH
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. shop.altabioscience.com [shop.altabioscience.com]

12. Fmoc-Pro-OH synthesis - chemicalbook [chemicalbook.com]

To cite this document: BenchChem. [A Technical Guide to Fmoc-HoPro-OH: Structure,
Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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